5,11-Dibromotetracene

Descripción general

Descripción

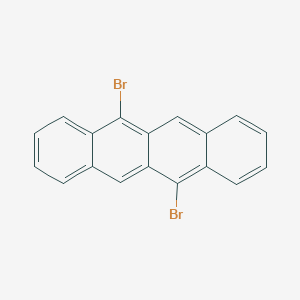

5,11-Dibromotetracene is an organic compound with the molecular formula C₁₈H₁₀Br₂. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons composed of four linearly fused benzene rings. The presence of bromine atoms at the 5 and 11 positions of the tetracene backbone imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dibromotetracene typically involves the bromination of tetracene. One common method is the direct bromination of tetracene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 5 and 11 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

5,11-Dibromotetracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Cyclopentannulation: This reaction involves the formation of cyclopentane rings on the tetracene backbone, leading to the synthesis of cyclopentannulated tetracenes.

Cyclodehydrogenation: This reaction results in the formation of contorted aromatic structures with unique electronic properties.

Common Reagents and Conditions

Brominating Agents: Bromine, N-bromosuccinimide (NBS)

Solvents: Chloroform, carbon tetrachloride

Catalysts: Palladium complexes for cross-coupling reactions

Reaction Conditions: Controlled temperature and inert atmosphere

Major Products

5,11-Diaryl-substituted Tetracenes: Formed through Suzuki-Miyaura cross-coupling reactions.

Cyclopentannulated Tetracenes: Formed through cyclopentannulation reactions.

Contorted Aromatic Structures: Formed through cyclodehydrogenation reactions.

Aplicaciones Científicas De Investigación

Organic Electronics

Photovoltaic Devices

5,11-Dibromotetracene has been studied for its potential use in organic photovoltaic devices due to its strong light absorption characteristics and favorable charge transport properties. Research indicates that the bromine substituents enhance the molecular packing and stability of the material within the active layer of solar cells, leading to improved efficiency in energy conversion .

Organic Field-Effect Transistors (OFETs)

The compound has also been utilized in OFETs, where it serves as an active layer material. The presence of bromine atoms helps in tuning the electronic properties, facilitating better charge mobility. Studies have shown that devices incorporating this compound exhibit high on/off current ratios and improved stability under ambient conditions .

Surface Chemistry and Nanostructuring

On-Surface Polymerization

this compound is a prototypical molecule for studying surface-confined polymerization processes. When adsorbed onto metal surfaces such as gold (Au) or copper (Cu), it undergoes thermal or light-induced reactions that lead to the formation of extended polymeric structures. This behavior is attributed to the cleavage of C–Br bonds, which facilitates cross-linking between adjacent molecules .

Case Study: STM Imaging

Scanning Tunneling Microscopy (STM) has been employed to visualize the arrangements of this compound on metallic substrates. These studies provide insights into molecular orientation and packing density, which are critical for optimizing material properties for electronic applications .

Photochemical Applications

Light-Induced Reactions

The compound exhibits notable photochemical reactivity under visible light irradiation. This property is harnessed in applications requiring controlled chemical transformations on surfaces. The photodissociation of C–Br bonds leads to the formation of reactive intermediates that can participate in further chemical reactions, making it valuable for developing advanced materials with specific functionalities .

Material Science

Nanostructured Materials

The ability to form nanostructured materials through surface polymerization opens avenues for creating novel materials with tailored properties. These nanostructures can exhibit enhanced mechanical strength, thermal stability, and electrical conductivity compared to their non-polymerized counterparts .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Photovoltaics | Utilized in solar cell active layers for energy conversion | Enhanced efficiency due to improved molecular packing |

| Organic Field-Effect Transistors | Active layer material for charge transport devices | High on/off ratios and stability under ambient conditions |

| Surface Chemistry | Studied for on-surface polymerization processes | Formation of extended polymers via C–Br bond cleavage |

| Photochemical Reactions | Light-induced transformations for advanced materials | Controlled reactions leading to new functionalities |

| Nanostructured Materials | Creation of novel materials with tailored properties | Improved mechanical and electrical properties |

Mecanismo De Acción

The mechanism of action of 5,11-Dibromotetracene in its applications is primarily related to its electronic structure and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, enabling the formation of new bonds and functional groups. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials .

Comparación Con Compuestos Similares

Similar Compounds

5,12-Dibromonaphthacene: Similar in structure but with bromine atoms at different positions.

5,11-Dichlorotetracene: Chlorine atoms instead of bromine atoms at the 5 and 11 positions.

Tetracene: The parent compound without any halogen substituents.

Uniqueness

5,11-Dibromotetracene is unique due to the specific positioning of bromine atoms, which imparts distinct electronic and chemical properties. This positioning allows for selective functionalization and the formation of various derivatives with tailored properties for specific applications .

Actividad Biológica

5,11-Dibromotetracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activity. This compound, characterized by its two bromine substituents at the 5 and 11 positions of the tetracene structure, exhibits various properties that may be relevant in pharmacology and toxicology. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular formats.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular mechanisms and potential therapeutic applications. The compound's interactions with biological systems can be summarized as follows:

- Anticancer Activity: Some studies have indicated that dibromotetracenes may exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition: Investigations have highlighted the potential of dibromotetracenes to inhibit specific enzymes, which could be leveraged in drug development.

Case Study 1: Anticancer Effects

A study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 20 |

- IC50 Value: The IC50 was determined to be approximately 30 μM , indicating significant cytotoxicity at higher concentrations.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme lactate dehydrogenase (LDH) revealed that dibromotetracenes could inhibit LDH activity. This inhibition suggests potential applications in conditions where LDH plays a critical role, such as cancer metabolism.

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Gossypol | 7.07 | N/A |

| This compound | 15.3 | >2 |

- The selectivity index indicates a favorable profile for further exploration in therapeutic contexts.

Mechanistic Insights

The mechanism of action for the biological activity of this compound may involve:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

- Interference with Cellular Signaling Pathways: Dibromotetracenes might modulate pathways involved in cell cycle regulation and apoptosis.

Propiedades

IUPAC Name |

5,11-dibromotetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWRSJBGNYEICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2Br)C=C4C=CC=CC4=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624627 | |

| Record name | 5,11-Dibromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40577-78-4 | |

| Record name | 5,11-Dibromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.